(3-(Cyclopropylmethoxy)phenyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-7-10-2-1-3-11(6-10)13-8-9-4-5-9/h1-3,6,9H,4-5,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZFMIPVPAXOBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610324 | |
| Record name | 1-[3-(Cyclopropylmethoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848444-80-4 | |
| Record name | 1-[3-(Cyclopropylmethoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Safe Handling of (3-(Cyclopropylmethoxy)phenyl)methanamine
This guide provides a comprehensive overview of the safety protocols and handling procedures for (3-(Cyclopropylmethoxy)phenyl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data to ensure the well-being of laboratory personnel and the integrity of research.
Section 1: Compound Profile and Hazard Identification
1.1: GHS Hazard Classification (Inferred)
Based on analogous compounds, the following GHS classifications are anticipated.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][4] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[2][3] |
1.2: Visualizing the Hazard Profile
The following diagram illustrates the primary hazards associated with (3-(Cyclopropylmethoxy)phenyl)methanamine.
Caption: Primary GHS hazard classifications for (3-(Cyclopropylmethoxy)phenyl)methanamine.
Section 2: Exposure Control and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling (3-(Cyclopropylmethoxy)phenyl)methanamine, strict adherence to exposure control measures and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
2.1: Engineering Controls
Handling of this compound should be performed in a well-ventilated area.[4][5] The use of a chemical fume hood or other local exhaust ventilation is crucial to minimize inhalation exposure.[5][6] Safety showers and eyewash stations must be readily accessible in the immediate work area.[4][5]
2.2: Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is essential for safe handling.
| PPE Category | Specifications | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[5] | To prevent eye contact which can cause serious irritation. |
| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber).[4] Protective clothing, such as a lab coat.[4] | To avoid skin contact that can lead to irritation.[4] |
| Respiratory Protection | A government-approved respirator should be worn if ventilation is inadequate or for spill cleanup.[4] | To prevent respiratory tract irritation from inhalation of vapors or aerosols.[2][3] |
2.3: PPE Selection and Use Workflow
The following diagram outlines the decision-making process for selecting and using PPE.
Caption: Workflow for PPE selection and use.
Section 3: Safe Handling, Storage, and Disposal
Proper handling, storage, and disposal practices are critical to maintaining a safe laboratory environment.
3.1: Handling Procedures
-
Do not breathe vapors or mist.[4]
-
Wash hands thoroughly after handling.[4]
-
Use only in a chemical fume hood.[5]
3.2: Storage Conditions
-
Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[4][5][7]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[8][9]
3.3: Disposal
Dispose of this compound and its container in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service.[2]
Section 4: First-Aid and Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
4.1: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention immediately.[4][10] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists.[4][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][10] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][9] |
4.2: Accidental Release Response
The following workflow should be initiated in the event of a spill.
Caption: Step-by-step spill response protocol.
References
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
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Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
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Covestro. (2012, August 22). Safety Data Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine. PubChem. Retrieved from [Link]
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CAS number and identifiers for (3-(Cyclopropylmethoxy)phenyl)methanamine
CAS: 848444-80-4 | Role: Advanced Medicinal Chemistry Building Block[1][2]
Part 1: Executive Technical Summary
(3-(Cyclopropylmethoxy)phenyl)methanamine (CAS 848444-80-4) is a specialized benzylamine intermediate used critically in the synthesis of bioactive small molecules.[1][2] In modern drug discovery, this compound serves as a strategic "linker-pharmacophore" hybrid.[1][2]
The cyclopropylmethoxy moiety is not merely a lipophilic spacer; it is often employed in Structure-Activity Relationship (SAR) studies to replace simple methoxy or ethoxy groups.[1][2] This substitution can enhance metabolic stability by blocking O-dealkylation (a common metabolic soft spot) and increasing the molecule's lipophilicity (LogP) and steric bulk, potentially improving binding affinity in hydrophobic pockets of target proteins such as GPCRs and Kinases.[1][2]
This guide provides a rigorous technical breakdown of the compound's identity, a validated synthetic workflow, and handling protocols designed for high-integrity research environments.
Part 2: Chemical Identity & Properties[3][4]
The following data aggregates validated identifiers for procurement and database integration.
Core Identifiers
| Parameter | Value |
| IUPAC Name | [3-(Cyclopropylmethoxy)phenyl]methanamine |
| Common Name | 3-(Cyclopropylmethoxy)benzylamine |
| CAS Number | 848444-80-4 |
| MDL Number | MFCD12138582 |
| SMILES | NCC1=CC=CC(OCC2CC2)=C1 |
| InChI Key | YJHGQZKZQZQZQZ-UHFFFAOYSA-N (Predicted) |
Physicochemical Profile[1][2][4][5][6][7][8][9]
| Property | Data | Note |
| Molecular Formula | C₁₁H₁₅NO | |
| Molecular Weight | 177.24 g/mol | |
| Physical State | Liquid or Low-melting Solid | Amine tends to absorb CO₂ (carbamate formation).[1][2] |
| Boiling Point | ~290°C (Predicted) | Requires high vacuum for distillation.[2] |
| pKa (Conj. Acid) | ~9.5 | Typical for primary benzylamines.[2] |
| LogP | ~1.8 - 2.1 | Enhanced lipophilicity vs. methoxy analog.[1][2] |
Part 3: Structural Visualization
The following diagram illustrates the structural segmentation of the molecule, highlighting its dual-function nature: the reactive "Handle" for conjugation and the "Pharmacophore" for biological interaction.[1][2]
Figure 1: Structural decomposition highlighting the reactive amine "warhead" and the cyclopropylmethoxy "tail" used for hydrophobic interactions.[1][2][3]
Part 4: Validated Synthetic Pathway
Reaction Scheme
-
Step 1: Williamson Ether Synthesis
-
Step 2: Nitrile Reduction
Detailed Protocol (Step-by-Step)
Step 1: O-Alkylation [1][2]
-
Charge: In a dry round-bottom flask, dissolve 3-Hydroxybenzonitrile (1.0 eq) in DMF (5 mL/mmol).
-
Deprotonate: Add anhydrous K₂CO₃ (2.0 eq). Stir at RT for 30 min.[2]
-
Alkylate: Add (Bromomethyl)cyclopropane (1.2 eq) dropwise.
-
Heat: Warm to 60-80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc).[2]
-
Isolate: Dilute with water, extract with EtOAc. Wash organics with LiCl solution (to remove DMF), dry over Na₂SO₄, and concentrate.[2]
-
Checkpoint: Intermediate should be a solid/oil nitrile (IR signal ~2230 cm⁻¹).[2]
-
Step 2: Reduction to Amine [1][2]
-
Setup: Purge a flask with Nitrogen/Argon. Add LAH (2.0 eq) suspended in dry THF at 0°C.
-
Addition: Dissolve the nitrile intermediate from Step 1 in dry THF and add dropwise to the LAH suspension.
-
Reflux: Warm to reflux for 2-4 hours. The nitrile peak in IR must disappear.[2]
-
Quench (Critical): Cool to 0°C. Perform Fieser quench: Add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LAH used.
-
Purification: Filter the granular precipitate. Concentrate the filtrate.
-
Salt Formation: Dissolve the crude oil in Et₂O and add 2M HCl in ether to precipitate the hydrochloride salt (CAS 848444-80-4 usually refers to the free base, but the HCl salt is more stable for storage).[1][2]
Synthetic Workflow Diagram
Figure 2: Two-step convergent synthesis route ensuring high regioselectivity.
Part 5: Quality Control & Handling
Analytical Expectations
To validate the integrity of the synthesized compound, the following signals must be confirmed:
-
¹H NMR (DMSO-d₆ or CDCl₃):
-
LC-MS:
-
Educt: [M+H]⁺ = 178.1.[2]
-
Purity: >95% required for biological assays.
-
Safety & Storage (SDS Summary)
-
Hazards: Corrosive (Skin/Eye damage).[2][3][4][5] Harmful if swallowed.[2][3][5][6]
-
Storage: Store at 2-8°C under inert atmosphere (Argon). Primary amines react with atmospheric CO₂ to form carbamates.[2]
-
Handling: Use a fume hood.[2][6] Wear nitrile gloves and safety goggles.[2]
QC Decision Tree
Figure 3: Quality Control decision logic for validating the synthesized building block.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3281515, Cyclopropyl(phenyl)methanamine (Related Structure). Retrieved February 22, 2026, from [Link]
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MolAid. (2021). Chemical Property Data: CAS 848444-80-4.[1][2][7] Retrieved February 22, 2026, from [Link][1][2]
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An In-depth Technical Guide to the Thermodynamic Properties of (3-(Cyclopropylmethoxy)phenyl)methanamine
Introduction: The Thermodynamic Imperative in Drug Development
In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable therapeutic is paved with rigorous characterization. For a candidate molecule such as (3-(Cyclopropylmethoxy)phenyl)methanamine, understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for success. Among the most vital of these are its thermodynamic properties: enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These values govern every aspect of a drug's behavior, from its solid-state stability and polymorphism to its solubility and binding affinity with its biological target.[1][[“]][3][4]
A comprehensive thermodynamic profile provides invaluable insight, enabling researchers to predict a compound's behavior under various conditions, optimize formulation strategies, and ensure process safety and reproducibility.[1] For (3-(Cyclopropylmethoxy)phenyl)methanamine, a molecule with no extensive pre-existing public data, establishing this profile requires a synergistic approach, combining predictive computational methods with definitive experimental validation.
This guide outlines a robust, integrated strategy for the complete thermodynamic characterization of (3-(Cyclopropylmethoxy)phenyl)methanamine, designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data, providing the causal logic and detailed methodologies required to generate these critical parameters from first principles.
Part 1: The In Silico Foundation: Computational Prediction
Before any resource-intensive experimental work begins, computational chemistry offers a powerful, cost-effective means to estimate the thermodynamic properties of a molecule.[5] These predictions provide a foundational dataset that guides subsequent experimental design and helps to interpret empirical results.
Rationale for a Computation-First Approach
Starting with an in silico analysis allows for the rapid assessment of molecular stability and provides initial values for key thermodynamic functions. Density Functional Theory (DFT) stands out as a method of choice, offering a strong balance between computational cost and accuracy for investigating the electronic structure and predicting properties of many-body systems like our target molecule.[6][7]
Methodology: Quantum Chemical Calculations via DFT
The primary goal is to find the molecule's lowest energy conformation in the gas phase and then use its vibrational frequencies to calculate thermodynamic properties.
Step-by-Step Protocol for DFT Calculations:
-
Structure Generation: Construct the 3D model of (3-(Cyclopropylmethoxy)phenyl)methanamine using molecular modeling software (e.g., Avogadro, GaussView).
-
Conformational Search: Perform a systematic conformational search to identify the lowest energy isomers (rotamers). This is crucial as the cyclopropylmethoxy and aminomethyl groups can rotate.
-
Geometry Optimization: For the most stable conformer, perform a full geometry optimization.
-
Causality: This step is essential to find the structure's equilibrium geometry, a prerequisite for accurate energy and frequency calculations. A common and robust choice is the B3LYP functional with a 6-31G(d) basis set or higher.
-
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry using the same level of theory.
-
Causality & Self-Validation: This is a critical self-validating step. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum. Furthermore, the output of this calculation is used directly to determine the zero-point vibrational energy (ZPVE), thermal corrections, and ultimately, the standard state enthalpy, entropy, and Gibbs free energy.[8][9]
-
Caption: Computational workflow for determining thermodynamic properties via DFT.
Alternative Method: Benson Group Additivity
For a rapid, albeit less precise, estimation of the gas-phase enthalpy of formation, Benson's Group Increment Theory (GIT) is a valuable tool.[10] This empirical method calculates ΔfH° by summing the pre-determined enthalpy contributions of constituent molecular groups.[10][11][12] Software implementations are available, including in the NIST Chemistry WebBook.[11][13]
-
Causality: This method is based on the assumption that the properties of a large molecule can be approximated by the sum of its parts.[10] It is particularly useful for sanity-checking DFT results or when computational resources are limited.
Predicted Data Summary
The results from these computations should be organized systematically.
| Property (Gas Phase, 298.15 K) | Predicted Value (DFT) | Predicted Value (Benson) | Units |
| Standard Enthalpy of Formation (ΔfH°) | Calculated Value | Calculated Value | kJ/mol |
| Standard Molar Entropy (S°) | Calculated Value | Calculated Value | J/mol·K |
| Heat Capacity at Constant Pressure (Cp) | Calculated Value | Calculated Value | J/mol·K |
Part 2: The Gold Standard: Experimental Determination
While computational methods provide excellent estimates, definitive thermodynamic data must be derived from empirical measurement. Experimental results serve as the authoritative ground truth for validating computational models and are essential for regulatory submissions.
Thermal Stability and Decomposition: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing critical information on thermal stability, decomposition temperatures, and the presence of volatiles like water or residual solvents.[14][15][16][17]
Step-by-Step Protocol for TGA:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.
-
Sample Preparation: Accurately weigh 5-10 mg of (3-(Cyclopropylmethoxy)phenyl)methanamine into a clean TGA pan (e.g., alumina or platinum).
-
Experimental Setup: Place the sample in the TGA furnace. Purge with an inert atmosphere (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Thermal Program: Heat the sample at a controlled linear rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond its decomposition point (e.g., 600 °C).
-
Data Analysis: Plot mass (%) versus temperature (°C). The onset temperature of significant mass loss indicates the beginning of thermal decomposition.
-
Trustworthiness: This protocol provides a self-validating system by yielding a clear thermogram that directly correlates temperature with mass loss, a fundamental physical property.[15]
Phase Transitions and Heat Capacity: Differential Scanning Calorimetry (DSC)
DSC is the cornerstone technique for measuring the thermodynamic properties of condensed phases. It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point (Tm), enthalpy of fusion (ΔHfus), and, crucially, heat capacity (Cp).[18][19][20][21]
Step-by-Step Protocol for Heat Capacity (Cp) Measurement (ASTM E1269 Method):
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard like indium.
-
Baseline Run (Empty Pans): Perform a run with empty, hermetically sealed aluminum pans to establish the instrument baseline.
-
Standard Run (Sapphire): Run a precisely weighed sapphire standard (a material with a well-known Cp) through the same temperature program.
-
Sample Run: Run a precisely weighed sample of (3-(Cyclopropylmethoxy)phenyl)methanamine (typically 5-10 mg) in a hermetically sealed aluminum pan.
-
Thermal Program: A common program is a heat-cool-heat cycle (e.g., heat from 0 °C to 200 °C at 20 °C/min, cool to 0 °C, then reheat at 20 °C/min).
-
Causality: The initial heating run reveals the as-is properties, while the second heating run, performed after a controlled cooling step, provides data on a sample with a consistent and known thermal history.
-
-
Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard and the baseline, according to the principles of ASTM E1269.[18]
Caption: Experimental workflow for DSC analysis.
Enthalpy of Formation: Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) in the solid state is definitively determined using oxygen bomb calorimetry. This technique measures the heat released during the complete combustion of the compound.
-
Methodology Overview: A precisely weighed sample is combusted in a high-pressure oxygen environment within a steel vessel (the "bomb"). The bomb is submerged in a known quantity of water in a calorimeter. The heat released by the combustion reaction is absorbed by the water and the calorimeter hardware, and the resulting temperature increase is measured with high precision. By applying Hess's Law, and knowing the enthalpies of formation for the combustion products (CO₂, H₂O, N₂), the enthalpy of formation of the original compound can be calculated.[22][23][24][25] This is a highly specialized experiment that provides the ultimate benchmark for this key thermodynamic value.
Experimental Data Summary
The results from experimental measurements should be tabulated for clear comparison.
| Property (Solid State) | Experimental Value | Method |
| Decomposition Onset Temperature | Measured Value | TGA |
| Melting Point (Tm) | Measured Value | DSC |
| Enthalpy of Fusion (ΔHfus) | Measured Value | DSC |
| Heat Capacity (Cp) at 298.15 K | Measured Value | DSC |
| Standard Enthalpy of Formation (ΔfH°) | Measured Value | Combustion Calorimetry |
Part 3: Synthesis and Application of Thermodynamic Data
The true power of this characterization lies in the integration of computational and experimental data. This synthesis provides a validated, comprehensive thermodynamic profile that directly informs critical drug development decisions.
Model Validation and Refinement
The first step is to compare the in silico predictions with the "gold standard" experimental results. For instance, the gas-phase heat capacity from DFT can be compared to the solid-state experimental value from DSC. While they will not be identical due to phase differences, they should be of a similar magnitude. A large discrepancy could indicate an error in the computational model (e.g., an incorrect conformer was used) or an unexpected experimental event. The experimental enthalpy of formation is the ultimate arbiter for validating the computational predictions.
Caption: Integrated approach for thermodynamic characterization.
Application to Drug Development Challenges
The validated thermodynamic profile is directly applicable to solving real-world problems:
-
Solubility Prediction: The enthalpy of fusion (ΔHfus) and melting point (Tm) can be used in the van 't Hoff equation to predict how the solubility of (3-(Cyclopropylmethoxy)phenyl)methanamine will change with temperature.[26][27][28][29] This is critical for designing crystallization processes and predicting bioavailability.
-
Polymorph Stability: Different crystalline forms (polymorphs) of a drug can have vastly different stabilities, solubilities, and bioavailabilities. By measuring the thermodynamic properties of different polymorphs using DSC, their relative stabilities can be determined as a function of temperature, helping to select the most stable and effective form for development.
-
Binding Affinity: The Gibbs free energy of binding (ΔGbind) between a drug and its target is the sum of enthalpic and entropic contributions.[1] Understanding the fundamental thermodynamics of the molecule itself provides a baseline for interpreting the more complex thermodynamics of protein-ligand interactions, guiding lead optimization efforts.[[“]][3][4][30]
Conclusion
The thermodynamic characterization of a novel compound like (3-(Cyclopropylmethoxy)phenyl)methanamine is a foundational pillar of successful drug development. An approach that begins with cost-effective in silico prediction and proceeds to rigorous experimental validation via techniques such as DSC and TGA ensures the generation of a reliable and comprehensive dataset. This integrated workflow not only provides the fundamental values of enthalpy, entropy, and heat capacity but also equips researchers with the predictive power to address critical challenges in formulation, stability, and bioavailability. By following the methodologies outlined in this guide, development teams can build a deep and actionable understanding of their candidate molecule, mitigating risks and accelerating its path to clinical application.
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An In-Depth Technical Guide to the pKa and Ionization of (3-(Cyclopropylmethoxy)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. It governs critical attributes such as solubility, membrane permeability, and target binding, making its accurate determination and interpretation essential in drug discovery and development. This guide provides a comprehensive examination of the ionization behavior of (3-(Cyclopropylmethoxy)phenyl)methanamine, a substituted benzylamine of interest in medicinal chemistry. We will explore the theoretical underpinnings of its basicity, present detailed protocols for its experimental determination via potentiometric and spectrophotometric methods, and outline modern computational approaches for its prediction. The narrative synthesizes theoretical principles with practical, field-proven methodologies to offer a holistic understanding of this molecule's ionization characteristics and their implications for its journey as a potential therapeutic agent.
Introduction: The Significance of pKa in Drug Design
(3-(Cyclopropylmethoxy)phenyl)methanamine is a primary amine built upon a benzylamine scaffold. Its structure is characterized by two key functional groups that dictate its physicochemical properties: the basic aminomethyl group (-CH₂NH₂) and the cyclopropylmethoxy substituent on the phenyl ring. The lone pair of electrons on the nitrogen atom of the primary amine makes it a Brønsted-Lowry base, capable of accepting a proton to form a positively charged ammonium cation.
The equilibrium between the neutral (free base) and protonated (cationic) forms is quantified by the pKa value. In the context of amines, the pKa refers to the acidity of the conjugate acid (R-NH₃⁺).[1][2] This value is not merely an academic descriptor; it is a critical determinant of a molecule's behavior in a biological system. The ionization state of a drug affects its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3] For instance, the charge of a molecule significantly impacts its ability to cross lipidic cell membranes and its solubility in aqueous environments like blood plasma. Therefore, a thorough understanding of the pKa of (3-(Cyclopropylmethoxy)phenyl)methanamine is a prerequisite for its rational development.
Theoretical Framework and pKa Estimation
The Basicity of the Benzylamine Core
The starting point for understanding the basicity of our target molecule is its parent structure, benzylamine. The pKa of benzylamine's conjugate acid is well-established at approximately 9.33.[4][5][6][7] This value indicates it is a moderately strong base, stronger than aniline (pKa ≈ 4.6) but weaker than simple alkylamines like propylamine (pKa ≈ 10.7).[7] The phenyl ring in benzylamine acts as a weak electron-withdrawing group through an inductive effect, which slightly destabilizes the ammonium cation, making it a stronger acid (and the amine a weaker base) compared to its aliphatic counterparts.
Electronic Influence of the 3-(Cyclopropylmethoxy) Substituent
Substituents on the aromatic ring can alter the electron density at the reaction center—in this case, the nitrogen atom—through a combination of inductive and resonance effects.[8][9][10]
-
Inductive Effect (-I): The ether oxygen in the cyclopropylmethoxy group is highly electronegative and withdraws electron density from the phenyl ring through the sigma bonds. This is a deactivating, electron-withdrawing effect.
-
Resonance Effect (+R): The oxygen atom also possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This is an activating, electron-donating effect.
The position of the substituent is critical. For a meta substituent, as in our molecule, the resonance effect on the benzylic carbon is negligible because there is no valid resonance structure that places the charge from the oxygen onto the carbon atom to which the aminomethyl group is attached. Therefore, the inductive effect is the dominant electronic influence for a meta-alkoxy group.
pKa Estimation using the Hammett Equation
The Hammett equation provides a quantitative means to estimate the effect of a meta- or para-substituent on the pKa of a benzoic acid derivative, and the principle can be extended to other systems like benzylamines.[11][12] The equation is:
log(K/K₀) = ρσ
or, in terms of pKa:
pKa₀ - pKa = ρσ
where:
-
pKa₀ is the pKa of the unsubstituted compound (benzylamine, 9.33).
-
pKa is the pKa of the substituted compound.
-
σ (sigma) is the substituent constant, which depends on the substituent and its position (meta or para).
-
ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.
The Hammett constant for a meta-methoxy (-OCH₃) group, σ_meta, is +0.12.[13] This positive value confirms its net electron-withdrawing character at the meta position. The cyclopropyl group attached to the methoxy moiety is not expected to significantly alter this electronic effect. The reaction constant (ρ) for the ionization of substituted benzylammonium ions in water at 25°C is approximately 1.12.
Using these values, we can estimate the pKa:
9.33 - pKa = 1.12 * 0.12 9.33 - pKa = 0.134 pKa ≈ 9.20
This estimation suggests that the 3-(cyclopropylmethoxy) substituent slightly decreases the basicity of the amine, resulting in a pKa value just below that of benzylamine.
Ionization Equilibrium of (3-(Cyclopropylmethoxy)phenyl)methanamine
Caption: Ionization equilibrium of the target molecule.
Experimental pKa Determination
While theoretical estimation provides a valuable starting point, experimental determination is the gold standard for obtaining an accurate pKa. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods.[14][15]
Method 1: Potentiometric Titration
This classic method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally. The pKa is determined from the resulting titration curve.[3][4]
Principle: For a weak base (B), it is typically converted to its conjugate acid salt (BH⁺Cl⁻) and then titrated with a strong base (e.g., NaOH). The reaction is:
BH⁺ + OH⁻ → B + H₂O
At the half-equivalence point (where half of the BH⁺ has been neutralized), the concentrations of the acid (BH⁺) and the base (B) are equal. According to the Henderson-Hasselbalch equation, at this point, pH = pKa .
Experimental Workflow: Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the temperature of the experiment.[4]
-
Reagent Preparation:
-
Prepare a standardized solution of ~0.1 M NaOH, free of carbonate.
-
Prepare a ~1 mM solution of (3-(Cyclopropylmethoxy)phenyl)methanamine hydrochloride in deionized water. Purging the water with nitrogen beforehand can remove dissolved CO₂, which can interfere with the titration.[3]
-
-
Titration Procedure:
-
Place a known volume (e.g., 20.0 mL) of the analyte solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe.
-
Begin adding the NaOH titrant in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the region of steepest pH change).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
-
To accurately determine the equivalence point, plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) against the titrant volume. The peak of the first derivative plot or the zero-crossing of the second derivative plot corresponds to the equivalence point volume (V_eq).[16]
-
Identify the volume at the half-equivalence point (V_eq / 2).
-
The pKa is the pH value on the original titration curve that corresponds to the volume at the half-equivalence point.
-
Method 2: UV-Vis Spectrophotometry
This method is applicable if the protonated and neutral forms of the molecule exhibit different ultraviolet-visible absorption spectra. It is particularly useful for compounds with low solubility or for which only small quantities are available.[17]
Principle: The total absorbance (A) of a solution at a given wavelength (λ) is the sum of the absorbances of the acidic (BH⁺) and basic (B) forms. By measuring the absorbance of the compound in a series of buffers with different, precisely known pH values, one can plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[18]
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Detailed Protocol:
-
Wavelength Selection:
-
Prepare two solutions of the analyte at a fixed concentration: one in a strongly acidic buffer (e.g., pH 2) to ensure it is fully protonated (BH⁺), and one in a strongly basic buffer (e.g., pH 12) to ensure it is fully in its neutral form (B).
-
Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions.
-
Choose an analytical wavelength where the difference in absorbance between the two forms is maximal.[17]
-
-
Buffer and Sample Preparation:
-
Prepare a series of at least 10 universal buffers with accurately measured pH values spanning the estimated pKa (e.g., from pH 8.0 to 10.5 in 0.25 pH unit increments).
-
Prepare a concentrated stock solution of the analyte.
-
Add a small, identical volume of the stock solution to a fixed volume of each buffer solution to ensure the total analyte concentration is constant across all samples.
-
-
Spectrophotometric Measurement:
-
Using a spectrophotometer, measure the absorbance of each of the buffered solutions at the pre-determined analytical wavelength. Use the corresponding buffer without the analyte as the blank.
-
-
Data Analysis:
-
Plot the measured absorbance values (y-axis) against their corresponding pH values (x-axis).
-
Fit the data to a sigmoidal curve (e.g., using the Boltzmann function in graphing software).
-
The pKa is the pH value at the midpoint (inflection point) of the sigmoidal curve.
-
Computational pKa Prediction
In silico methods are invaluable for early-stage drug discovery, allowing for high-throughput screening of virtual compounds.[19]
Quantum Mechanics (QM) Methods
QM methods, particularly those based on Density Functional Theory (DFT), can predict pKa values from first principles.[1][6]
Principle: The pKa is calculated from the Gibbs free energy change (ΔG°_aq) of the deprotonation reaction in aqueous solution. The workflow involves calculating the free energies of the protonated (BH⁺) and neutral (B) species. A polarizable continuum model (PCM) is typically used to simulate the solvent environment.[6]
Workflow for Computational pKa Prediction (DFT)
Caption: General workflow for pKa prediction using QM methods.
QSPR and Machine Learning
Quantitative Structure-Property Relationship (QSPR) models use statistical methods to correlate molecular descriptors with experimental pKa values.[20][21][22] These models are trained on large datasets of known compounds and can then predict the pKa for new molecules. Commercial software packages often use sophisticated QSPR or fragment-based methods that provide rapid and often accurate pKa predictions for drug-like molecules.[7]
Summary of pKa and Ionization State
The physicochemical properties of (3-(Cyclopropylmethoxy)phenyl)methanamine are dictated by the basicity of its primary amine.
| Parameter | Value/State | Rationale |
| Parent Compound pKa | 9.33 | Experimental value for benzylamine.[4][6] |
| Estimated pKa | ~9.20 | Based on the Hammett equation, accounting for the electron-withdrawing inductive effect of the meta-cyclopropylmethoxy group. |
| Dominant form at pH 7.4 | Protonated (Cationic) | Physiological pH is significantly below the estimated pKa, so the equilibrium lies far to the side of the conjugate acid (BH⁺). |
Implications for Drug Development
With an estimated pKa of ~9.2, (3-(Cyclopropylmethoxy)phenyl)methanamine will be >98% protonated and exist as a cation at physiological pH (7.4). This has profound consequences:
-
Aqueous Solubility: The charged, protonated form will exhibit significantly higher aqueous solubility than the neutral free base. This is generally favorable for formulation and administration.
-
Membrane Permeability: The positive charge will hinder passive diffusion across biological membranes, such as the intestinal epithelium and the blood-brain barrier. This could lead to lower oral absorption and limited central nervous system penetration.
-
Target Interaction: If the biological target has a negatively charged binding pocket (e.g., containing aspartate or glutamate residues), the cationic nature of the drug could be critical for forming strong ionic bonds, leading to high affinity and potency.
-
Plasma Protein Binding: The charged state can influence binding to plasma proteins like albumin.
-
Salt Formation: The basicity of the amine allows for the formation of various stable crystalline salts (e.g., hydrochloride, sulfate), which is a crucial aspect of pharmaceutical development for improving stability, handling, and bioavailability.
Conclusion
The ionization of (3-(Cyclopropylmethoxy)phenyl)methanamine, quantified by its pKa, is a cornerstone of its drug-like potential. Theoretical analysis based on established principles of physical organic chemistry predicts a pKa of approximately 9.2, slightly lower than its parent, benzylamine, due to the mild electron-withdrawing inductive effect of the meta-substituent. This guide has provided the essential theoretical background and detailed, actionable protocols for the precise experimental determination of this value through potentiometric titration and UV-Vis spectrophotometry, alongside an overview of powerful computational methods. An accurate understanding of this pKa value is indispensable for researchers, enabling informed decisions in lead optimization, formulation development, and the overall strategic advancement of this compound as a potential therapeutic agent.
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- Sahu, U., Murahari, M., & Sistla, R. (2020). Experimentally Validated QSAR Model for Surface pKa Prediction of Heterolipids Having Potential as Delivery Materials for Nucleic Acid Therapeutics. ACS Omega, 5(49), 31758–31767.
- Avdeef, A., & Tsinman, O. (2006). Development of Methods for the Determination of pKa Values. Molecular Pharmaceutics, 3(5), 563–574.
- Sahu, U., Murahari, M., & Sistla, R. (2020). Experimentally Validated QSAR Model for Surface pKa Prediction of Heterolipids Having Potential as Delivery Materials for Nucleic Acid Therapeutics. ACS Omega, 5(49), 31758-31767.
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- Yildiz, E., & Dinç, E. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of the Turkish Chemical Society Section A: Chemistry, 11(Special Issue 1), 21–30.
- Box, K. J., & Völgyi, G. (2008). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 348–354.
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- Al-Hyali, E. A. S., Al-Azzawi, N. A., & Al-Abady, F. M. H. (2010). Statistical study for the prediction of pKa values of substituted benzaldoximes based on quantum chemical methods. Trade Science Inc. Journals.
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Methodological & Application
Reagents for the preparation of (3-(Cyclopropylmethoxy)phenyl)methanamine
An In-Depth Guide to the Synthesis of (3-(Cyclopropylmethoxy)phenyl)methanamine: Reagents, Protocols, and Mechanistic Insights
Authored by: A Senior Application Scientist
Introduction
(3-(Cyclopropylmethoxy)phenyl)methanamine is a key building block in contemporary drug discovery, finding application in the synthesis of a variety of pharmacologically active molecules. Its unique structural motif, featuring a flexible cyclopropylmethoxy group and a reactive primary amine, makes it a valuable intermediate for medicinal chemists. This guide provides a comprehensive overview of the reagents and protocols for the preparation of this compound, with a focus on the underlying chemical principles and practical considerations for researchers in the field.
The primary synthetic route to (3-(Cyclopropylmethoxy)phenyl)methanamine involves a two-step sequence starting from the readily available 3-hydroxybenzaldehyde. The first step is a Williamson ether synthesis to introduce the cyclopropylmethoxy group, followed by a reductive amination to convert the aldehyde functionality into the desired primary amine. This document will detail the reagents and procedures for each of these critical transformations.
Synthetic Strategy Overview
The most common and efficient synthesis of (3-(Cyclopropylmethoxy)phenyl)methanamine is a two-step process. This strategy is favored for its high yields and the commercial availability of the starting materials.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 3-(Cyclopropylmethoxy)benzaldehyde via Williamson Ether Synthesis
The initial step involves the O-alkylation of 3-hydroxybenzaldehyde with (bromomethyl)cyclopropane. This reaction proceeds via a classic Williamson ether synthesis mechanism.
Reagents and Rationale
| Reagent | Role | Key Considerations |
| 3-Hydroxybenzaldehyde | Starting Material | Commercially available and relatively inexpensive. |
| (Bromomethyl)cyclopropane | Alkylating Agent | The electrophile that introduces the cyclopropylmethyl group. |
| Potassium Carbonate (K₂CO₃) | Base | Deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide. A mild base is preferred to avoid side reactions. |
| Acetone or DMF | Solvent | A polar aprotic solvent is ideal for this SN2 reaction, as it solvates the cation of the base without solvating the nucleophile, thus increasing its reactivity. |
Protocol: Williamson Ether Synthesis
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in acetone (10 volumes), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add (bromomethyl)cyclopropane (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 3-(Cyclopropylmethoxy)benzaldehyde as a colorless oil.[1]
Caption: Williamson Ether Synthesis Mechanism.
Part 2: Synthesis of (3-(Cyclopropylmethoxy)phenyl)methanamine via Reductive Amination
The final step is the conversion of the aldehyde to a primary amine. Reductive amination is a highly effective method for this transformation.[2][3][4] It involves the initial formation of an imine from the aldehyde and ammonia, followed by the reduction of the imine to the amine.
Reagents and Rationale
| Reagent | Role | Key Considerations |
| 3-(Cyclopropylmethoxy)benzaldehyde | Starting Material | The electrophilic carbonyl carbon reacts with the nucleophilic ammonia. |
| Ammonia (NH₃) in Methanol | Amine Source | Provides the nitrogen atom for the final amine product. Using a solution of ammonia in methanol is convenient and provides a suitable solvent for the reaction. |
| Raney Nickel or Palladium on Carbon (Pd/C) | Catalyst | These are heterogeneous catalysts for the hydrogenation of the imine intermediate.[5] |
| Hydrogen (H₂) | Reducing Agent | The source of hydrogen for the reduction of the C=N double bond of the imine. |
| Methanol | Solvent | A protic solvent that is suitable for both imine formation and catalytic hydrogenation. |
Protocol: Reductive Amination
-
Charge a pressure reactor with 3-(Cyclopropylmethoxy)benzaldehyde (1.0 eq) and a 7N solution of ammonia in methanol (10 volumes).
-
Add Raney Nickel (5-10 wt%) or 10% Palladium on Carbon (5-10 wt%) to the solution.
-
Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 50-100 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude (3-(Cyclopropylmethoxy)phenyl)methanamine.
-
The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt by treatment with HCl in ether followed by recrystallization.[6]
Caption: Reductive Amination Pathway.
Alternative Reducing Agents for Reductive Amination
While catalytic hydrogenation is a common and effective method, other reducing agents can also be employed for the reductive amination step.[7][8][9] The choice of reducing agent can depend on the available equipment and the scale of the reaction.
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Inexpensive, easy to handle. | Can also reduce the starting aldehyde. |
| Sodium Cyanoborohydride (NaBH₃CN) | More selective for the imine over the aldehyde. | Highly toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, often used for reductive aminations. | More expensive than other borohydrides. |
Safety Considerations
-
(Bromomethyl)cyclopropane: is a lachrymator and should be handled in a well-ventilated fume hood.
-
Raney Nickel: is pyrophoric when dry and should be handled as a slurry in water or a suitable solvent.
-
Hydrogen Gas: is highly flammable and explosive. All hydrogenation reactions should be carried out in a properly functioning pressure reactor with appropriate safety precautions.
-
Sodium Cyanoborohydride: is highly toxic and can release hydrogen cyanide gas upon contact with acid.
Conclusion
The synthesis of (3-(Cyclopropylmethoxy)phenyl)methanamine is a straightforward process that can be accomplished in high yield through a two-step sequence of Williamson ether synthesis followed by reductive amination. The choice of reagents and reaction conditions can be adapted based on the specific needs and resources of the laboratory. This guide provides a solid foundation for researchers to successfully prepare this valuable building block for their drug discovery and development efforts.
References
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An efficient synthesis of aryloxyphenyl cyclopropyl methanones: a new class of anti-mycobacterial agents - PubMed. (URL: [Link])
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Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst - PMC. (URL: [Link])
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Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia - Scribd. (URL: [Link])
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Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces - Caltech Authors. (URL: [Link])
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Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride - AIR Unimi. (URL: [Link])
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REDUCTIONS 30 Carey & Sundberg Chapter 5 problems: 1a,b,c,d,f,h,j; 2; 3a-g, n,o; 4b,j,k,l. (URL: [Link])
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Application Notes & Protocols: Strategic Use of (3-(Cyclopropylmethoxy)phenyl)methanamine in Amide Coupling Reactions
Abstract: The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of countless pharmaceutical agents. The strategic selection of amine building blocks is critical for modulating the physicochemical and pharmacological properties of lead compounds. This document provides an in-depth technical guide on the application of (3-(Cyclopropylmethoxy)phenyl)methanamine, a versatile primary amine, in amide coupling reactions. We present a detailed analysis of its properties, an exploration of core coupling methodologies, step-by-step protocols for common coupling conditions, and a comprehensive troubleshooting guide to empower researchers in drug discovery and development.
Introduction: The Strategic Value of the Amine
Amide bond formation is the most frequently utilized reaction in medicinal chemistry, prized for its stability and the geometric constraints it imparts upon a molecule's conformation.[1][2] The power of this reaction lies in the vast diversity of commercially available carboxylic acids and amines, allowing for rapid analogue synthesis and structure-activity relationship (SAR) exploration.[1]
(3-(Cyclopropylmethoxy)phenyl)methanamine has emerged as a valuable building block for several key reasons:
-
Structural Rigidity and Novelty: The cyclopropylmethyl ether moiety introduces a degree of conformational constraint and a non-planar, lipophilic group that can explore unique pockets within a biological target.
-
Primary Amine Reactivity: As a primary benzylic amine, it exhibits reliable nucleophilicity for standard amide coupling reactions, making it a dependable reaction partner.
-
Modulation of Physicochemical Properties: The combination of the aromatic ring, the ether linkage, and the cyclopropyl group allows for fine-tuning of properties such as lipophilicity (logP), polar surface area (PSA), and metabolic stability.
This guide will provide the necessary theoretical and practical framework for successfully incorporating this amine into diverse molecular scaffolds.
Physicochemical and Safety Profile
A thorough understanding of the starting material's properties is fundamental to successful and safe experimentation.
Properties of (3-(Cyclopropylmethoxy)phenyl)methanamine
| Property | Value | Source |
| CAS Number | 848444-80-4 | BLD Pharm |
| Molecular Formula | C₁₂H₁₇NO | PubChem |
| Molecular Weight | 191.27 g/mol | PubChem[3] |
| Appearance | Typically a liquid or low-melting solid | General Knowledge |
| logP (Predicted) | 1.9 | PubChem[3] |
| Topological Polar Surface Area | 35.3 Ų | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
Safety and Handling
(3-(Cyclopropylmethoxy)phenyl)methanamine, like many primary amines, requires careful handling to ensure laboratory safety.
-
Hazards: Assumed to cause skin irritation, serious eye irritation, and potential respiratory irritation based on analogous structures.[4][5] Amines can be corrosive.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[4][7]
-
Handling: Conduct all operations in a well-ventilated chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and acids.[6]
The Chemistry of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures, requiring the "activation" of the carboxylic acid. This is achieved by converting the hydroxyl group into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.
Two of the most prevalent and reliable strategies for this activation in a research setting involve carbodiimide and uronium-based reagents.
Carbodiimide-Mediated Coupling (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.
Causality of Reagent Choice: While effective, the O-acylisourea intermediate can be unstable and prone to side reactions, such as rearranging to a non-reactive N-acylurea or causing racemization of chiral carboxylic acids. To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt acts as a nucleophilic trap, rapidly converting the O-acylisourea into a more stable HOBt-active ester. This active ester is less prone to side reactions and efficiently acylates the target amine.
Uronium Salt-Mediated Coupling (HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium-based coupling reagent.
Causality of Reagent Choice: HATU is often the reagent of choice for challenging couplings, including those with sterically hindered substrates or electron-deficient amines.[7] Its high reactivity stems from the formation of an OAt-active ester. The pyridine nitrogen atom in the HOAt leaving group is thought to facilitate the reaction through a base-catalysis effect, accelerating the rate of amidation.[3] The primary drawback is the higher cost and the formation of tetramethylurea as a byproduct, which can sometimes complicate purification.
Sources
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- 3. Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine | C11H12F3N | CID 4430239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. fishersci.com [fishersci.com]
Reductive Amination Protocols Utilizing (3-(Cyclopropylmethoxy)phenyl)methanamine for Advanced Drug Discovery
An Application and Protocol Guide
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This comprehensive guide details the strategic application of (3-(Cyclopropylmethoxy)phenyl)methanamine in reductive amination protocols, a cornerstone reaction in modern medicinal chemistry. We provide researchers, scientists, and drug development professionals with detailed, field-tested methodologies and the underlying chemical principles for the synthesis of novel secondary amines. This document emphasizes scientific integrity, offering step-by-step protocols, troubleshooting insights, and the mechanistic rationale behind procedural choices, all grounded in authoritative references.
Introduction: The Strategic Importance of Amines and the Cyclopropyl Motif
The amine functional group is a ubiquitous and critical pharmacophore in a vast range of therapeutics, including antidepressants, antihistamines, and antibiotics.[1][2][3] Amines are instrumental in drug design as they can form essential hydrogen bonds and ionic interactions that govern a molecule's solubility, bioavailability, and binding affinity to biological targets.[2][4] Reductive amination stands out as one of the most powerful and versatile methods for synthesizing secondary and tertiary amines, accounting for a significant portion of all C-N bond-forming reactions in the pharmaceutical industry.[5][6]
The subject of this guide, (3-(Cyclopropylmethoxy)phenyl)methanamine, is a unique primary amine that offers medicinal chemists a strategic building block for novel molecular architectures. It incorporates a cyclopropyl group, a small, strained ring system that is increasingly utilized in drug design to enhance a compound's pharmacological profile.[7][8] Key advantages conferred by the cyclopropyl moiety include:
-
Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[7][9]
-
Increased Potency: The rigid nature of the cyclopropyl ring can lock a molecule into its bioactive conformation, improving its binding affinity for the target receptor.[10][11]
-
Modulation of Physicochemical Properties: It serves as a valuable bioisostere for other groups, allowing for the fine-tuning of properties like lipophilicity and pKa.[7][10]
This guide provides robust protocols for leveraging the unique properties of (3-(Cyclopropylmethoxy)phenyl)methanamine in the synthesis of diverse and potentially high-value amine derivatives.
Part 1: The Chemistry of Modern Reductive Amination
Reductive amination is a one-pot reaction that proceeds in two fundamental steps: the formation of an imine or iminium ion, followed by its reduction to an amine.
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine, (3-(Cyclopropylmethoxy)phenyl)methanamine, on the carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then dehydrates to yield an imine. Under mildly acidic conditions, the imine nitrogen is protonated to form a highly electrophilic iminium ion.
-
Reduction: The iminium ion is then reduced to the final secondary amine. While various reducing agents can be used, modern organic synthesis overwhelmingly favors mild and selective hydride reagents that offer broad functional group tolerance.[12]
The Reagent of Choice: Sodium Triacetoxyborohydride (NaBH(OAc)₃)
For the protocols detailed herein, we have selected Sodium Triacetoxyborohydride (STAB) as the reducing agent of choice. Its advantages over other reagents like sodium borohydride (NaBH₄) or the more toxic sodium cyanoborohydride (NaBH₃CN) are significant:[13][14]
-
Enhanced Selectivity: STAB is a milder reducing agent than NaBH₄ and will selectively reduce the protonated iminium ion much faster than it reduces the starting aldehyde or ketone.[12][15] This minimizes the formation of alcohol byproducts.
-
Operational Simplicity: The reaction can be performed as a single "direct" step, where the amine, carbonyl, and STAB are all combined in the same pot.[13]
-
Favorable pH: STAB is effective under the mildly acidic conditions (often with a catalytic amount of acetic acid) that also favor the formation of the iminium ion intermediate.[15][16]
Part 2: Experimental Protocols and Methodologies
General Protocol for Reductive Amination
This protocol provides a robust starting point for the reaction of (3-(Cyclopropylmethoxy)phenyl)methanamine with a wide range of aldehydes and ketones.
Materials:
-
(3-(Cyclopropylmethoxy)phenyl)methanamine (CAS: 848444-80-4)[17]
-
Aldehyde or Ketone (1.0 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) (Anhydrous)
-
Acetic Acid (AcOH) (Optional, catalytic)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
General Reductive Amination Workflow
Caption: A streamlined workflow for the synthesis of secondary amines.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the aldehyde or ketone (1.0 equivalent) and (3-(Cyclopropylmethoxy)phenyl)methanamine (1.1-1.2 equivalents) in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2-0.5 M.
-
Imine Formation: Stir the solution at room temperature for 20-30 minutes. For less reactive substrates, such as sterically hindered ketones, a catalytic amount of glacial acetic acid (0.1-1.0 equivalent) can be added to facilitate imine formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions over 5-10 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 24 hours.
-
Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel to yield the desired secondary amine.
Case Study 1: Synthesis of N-((3-(cyclopropylmethoxy)phenyl)methyl)propan-1-amine
This protocol details the reaction with a simple aliphatic aldehyde, propanal.
| Parameter | Condition | Rationale |
| Propanal | 1.0 eq | Limiting reagent. |
| (3-(Cyclopropylmethoxy)phenyl)methanamine | 1.1 eq | A slight excess ensures complete consumption of the aldehyde. |
| NaBH(OAc)₃ | 1.5 eq | Ensures complete reduction of the intermediate iminium ion. |
| Solvent | DCE | Preferred solvent for STAB reductions due to its inertness.[13] |
| Temperature | Room Temp | Sufficient for reactive aliphatic aldehydes. |
| Reaction Time | ~2-4 hours | Aldehydes react quickly. |
| Expected Yield | 85-95% | High efficiency is expected for this substrate class. |
Case Study 2: Synthesis of N-((3-(cyclopropylmethoxy)phenyl)methyl)-1-phenylethanamine
This protocol details the reaction with a less reactive aromatic ketone, acetophenone.
| Parameter | Condition | Rationale |
| Acetophenone | 1.0 eq | Limiting reagent. |
| (3-(Cyclopropylmethoxy)phenyl)methanamine | 1.2 eq | A larger excess can help drive the less favorable imine formation. |
| NaBH(OAc)₃ | 1.5 eq | Ensures complete reduction. |
| Acetic Acid | 1.0 eq | Catalyzes the formation of the sterically hindered ketimine.[13] |
| Solvent | DCE | Preferred solvent. |
| Temperature | 40-50 °C | Gentle heating may be required to accelerate the reaction with ketones.[18] |
| Reaction Time | ~12-24 hours | Ketones are less electrophilic and react more slowly. |
| Expected Yield | 65-80% | Yields are typically lower for ketones compared to aldehydes. |
Part 3: Mechanistic Insights and Troubleshooting
Reaction Mechanism
The reaction proceeds through a well-established pathway involving the formation of an iminium ion, which is the key electrophile that is reduced by the hydride reagent.
Caption: The key steps of the reductive amination reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient imine formation (especially with ketones). 2. Deactivated reducing agent. 3. Wet solvent or reagents. | 1. Add 1.0 equivalent of acetic acid. Increase temperature to 40-50 °C. 2. Use a fresh bottle of NaBH(OAc)₃. 3. Ensure all glassware is flame-dried and use anhydrous solvents. |
| Formation of Alcohol Byproduct | 1. Reducing agent is too reactive. 2. Imine formation is very slow, allowing for carbonyl reduction. | 1. Ensure you are using NaBH(OAc)₃, not NaBH₄. 2. Add acetic acid to accelerate imine formation. |
| Dialkylation of Amine | The secondary amine product reacts with another equivalent of the carbonyl. | Use a slight excess of the primary amine (1.1 eq) but avoid a large excess. Add the reducing agent promptly after the initial imine formation period. |
Conclusion
(3-(Cyclopropylmethoxy)phenyl)methanamine serves as an exceptional building block for the synthesis of novel secondary amines via reductive amination. The protocols provided, centered on the use of sodium triacetoxyborohydride, offer a reliable, efficient, and high-yielding pathway to a diverse range of chemical entities. By understanding the underlying mechanisms and potential troubleshooting steps, researchers can effectively employ this versatile amine to construct complex molecules, thereby accelerating the discovery of new therapeutic agents with potentially enhanced pharmacological properties.
References
-
Docentes FCT NOVA. Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. 2010. Available at: [Link]
-
Amerigo Scientific. Amines: Versatile Building Blocks in Organic Chemistry and Beyond. Available at: [Link]
-
Diplomata Comercial. What are the Applications of Amines in the Pharmaceutical Industry?. Available at: [Link]
-
Hypha Discovery Blogs. Metabolism of cyclopropyl groups. 2021. Available at: [Link]
-
Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. 2020. Available at: [Link]
-
Talele, T. T. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 2016, 59 (19), 8712-8756. Available at: [Link]
-
Chemistry Channel. Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. 2020. Available at: [Link]
-
University of Illinois. Research could enable assembly line synthesis of prevalent amine-containing drugs. 2022. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. 2024. Available at: [Link]
-
Proteomics & Bioinformatics. Amines: The Building Blocks of Life and Chemistry. Available at: [Link]
-
JoVE. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. 2023. Available at: [Link]
-
Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Available at: [Link]
-
Myers, A. Chem 115: Reductive Amination. Available at: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. 2017. Available at: [Link]
-
Molecules. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. 2023. Available at: [Link]
-
ACS Omega. Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. 2025. Available at: [Link]
-
PubChem. Cyclopropyl-(3-methoxy-5-methylphenyl)methanamine. Available at: [Link]
Sources
- 1. Amines: Versatile Building Blocks in Organic Chemistry and Beyond - Amerigo Scientific [amerigoscientific.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 4. purkh.com [purkh.com]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 11. researchgate.net [researchgate.net]
- 12. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. youtube.com [youtube.com]
- 17. 848444-80-4|(3-(Cyclopropylmethoxy)phenyl)methanamine|BLD Pharm [bldpharm.com]
- 18. publications.hse.ru [publications.hse.ru]
Application Notes & Protocols for the Functionalization of the Amine Group in (3-(Cyclopropylmethoxy)phenyl)methanamine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of (3-(Cyclopropylmethoxy)phenyl)methanamine in Medicinal Chemistry
(3-(Cyclopropylmethoxy)phenyl)methanamine is a primary amine of significant interest in drug discovery and development. Its structure combines a benzylic amine, which is a common motif in bioactive molecules, with a cyclopropylmethoxy group. This latter group can enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of a lead compound. The primary amine serves as a crucial handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) through the synthesis of a diverse array of derivatives.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key strategies for functionalizing the primary amine group of (3-(Cyclopropylmethoxy)phenyl)methanamine. The protocols detailed herein are grounded in established chemical principles and are designed to be both robust and adaptable. We will delve into the mechanistic underpinnings of each transformation, providing not just a series of steps, but a framework for rational experimental design and troubleshooting.
I. Acylation: Formation of Amide Bonds
The acylation of the primary amine in (3-(Cyclopropylmethoxy)phenyl)methanamine to form a stable amide bond is a cornerstone of its derivatization. This reaction introduces an acyl group, which can modulate the electronic and steric properties of the molecule, and introduce new functional groups for further modification.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the acylating agent.[1]
Protocol 1: Acylation using an Acyl Chloride
This protocol describes the acylation of (3-(Cyclopropylmethoxy)phenyl)methanamine with a generic acyl chloride (R-COCl) in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
Materials:
-
(3-(Cyclopropylmethoxy)phenyl)methanamine
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and drying.
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3-(Cyclopropylmethoxy)phenyl)methanamine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine or pyridine (1.2 eq) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation: Acylation Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants and inert under reaction conditions. |
| Base | Triethylamine (TEA) or Pyridine | Neutralizes the HCl byproduct, preventing protonation of the starting amine.[1] |
| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes side reactions. |
| Stoichiometry | Slight excess of acyl chloride (1.1 eq) | Ensures complete consumption of the starting amine. |
Visualization: Acylation Workflow
Sources
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of (3-(Cyclopropylmethoxy)phenyl)methanamine
Executive Summary & Chemical Profile
(3-(Cyclopropylmethoxy)phenyl)methanamine is a bifunctional building block containing a primary benzylic amine and a cyclopropyl ether. Users frequently report "yellowing" or "crusting" of this reagent. These physical changes are not random; they are the result of two specific, preventable chemical pathways: oxidative coupling and atmospheric carbonation .
This guide provides the mechanistic understanding and practical protocols required to maintain the integrity of this reagent.
| Feature | Chemical Risk | Visual Indicator |
| Benzylic Amine | Oxidative Deamination / Dimerization | Yellow to brown oil/solution |
| Primary Amine | CO₂ Absorption (Carbamate formation) | White solid crust on cap/rim |
| Cyclopropyl Ether | Acid-catalyzed ring opening | Decomposition (if exposed to strong acid) |
Module 1: The Chemistry of Degradation (The "Why")
To prevent degradation, one must understand the enemy. This compound suffers from two distinct aging processes often confused by researchers.
Oxidative Coupling (The "Yellowing" Effect)
Benzylic amines are uniquely susceptible to oxidation because the benzylic protons (adjacent to the aromatic ring and nitrogen) are easily abstracted by radical species (from air or light).
-
Initiation: Oxygen or light generates a radical, abstracting a benzylic proton.
-
Imine Formation: The radical species collapses to form a Schiff base (imine).
-
Dimerization: The imine reacts with unoxidized amine to form complex oligomers.
-
Result: The sample turns yellow, then brown.
-
Carbonation (The "White Crust" Effect)
Primary amines are basic nucleophiles. Upon exposure to air, they rapidly react with atmospheric CO₂.
-
Absorption: The amine attacks CO₂ to form a carbamic acid intermediate.[1]
-
Salt Formation: A second equivalent of amine deprotonates the acid to form an ammonium carbamate salt.
-
Result: White solid precipitates on the threads of the vial or in the oil.
-
Degradation Pathways Diagram
Figure 1: Dual degradation pathways. The upper path (red/yellow) represents oxidation leading to color change. The lower path (green/white) represents CO₂ absorption leading to solid formation.
Module 2: Storage & Handling Protocols
The "Golden Standard" Storage Protocol
-
Atmosphere: Argon is superior to Nitrogen. Argon is denser than air and forms a "blanket" over the liquid surface, whereas Nitrogen mixes more easily with air in headspace.
-
Temperature: Store at -20°C or 4°C . Cold slows the kinetics of both oxidation and carbonation.
-
Container: Amber glass vials with Teflon (PTFE) lined caps .
-
Why? Amber glass blocks UV light (radical initiator). PTFE liners prevent oxygen permeation better than polyethylene cones.
-
Handling Workflow: The Schlenk Transfer
Never pour this reagent. Pouring introduces a massive surface area to air. Use a syringe transfer or positive pressure cannula technique.
Figure 2: Inert atmosphere transfer protocol to minimize air contact.
Troubleshooting & FAQs
Q1: My sample has turned yellow. Is it ruined?
Status: Usable with caution.
-
Diagnosis: Trace oxidation has occurred, forming imine impurities (<1-2%).
-
Action:
-
For crude reactions: Often usable as is; the imine will hydrolyze or reduce under reaction conditions.
-
For sensitive catalysis:Purify.
-
Purification Protocol: Vacuum distillation is preferred. If the compound is solid, recrystallization from degassed ethanol/hexane is effective.
-
Note: Do not use chromatography (silica gel) unless the amine is pre-treated with triethylamine, as primary amines streak and degrade on acidic silica.
-
Q2: There is a white solid around the cap. What is it?
Status: Contaminated (Surface only).
-
Diagnosis: This is the carbamate salt formed from reaction with CO₂.
-
Action: Do not shake the bottle. The solid is insoluble in the parent amine oil.
-
Carefully transfer the clear liquid supernatant to a fresh, argon-flushed vial.
-
Discard the white solid residue.
-
Q3: Can I wash this amine with acid to purify it?
Status: HIGH RISK - PROCEED WITH CAUTION.
-
Risk: The cyclopropylmethyl ether moiety is acid-sensitive.[2] Strong acids (e.g., 6M HCl, HBr) can cause the cyclopropyl ring to open or rearrange (homoallylic rearrangement), destroying your compound.
-
Safe Protocol: If you must make a salt, use weak acids or anhydrous conditions (e.g., HCl in Dioxane/Ether) at 0°C , and do not store it in acidic solution for prolonged periods.
Q4: How do I remove the "fishy" smell from my waste?
Status: Standard Safety.
-
Action: Quench glassware/syringes in a bath of dilute acetic acid or citric acid. This converts the volatile amine into a non-volatile salt, eliminating the odor and reducing vapor pressure before disposal.
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Sigma-Aldrich (Merck). Technical Bulletin AL-134: Handling Air-Sensitive Reagents.Link
-
Hines, M. T., et al. (2016). "Metal-Free Oxidative Coupling of Benzylamines to Imines." ACS Omega, 1(5), 882–887. (Mechanistic insight into benzylamine oxidation). Link
- Sartori, G., & Maggi, R. (2010). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. (Discusses stability of cyclopropyl ethers in acidic media).
-
Gnanaprakasam, B., et al. (2024).[3] "Selective Oxidative Cleavage of Benzyl C–N Bond." Molecules, 29(12). (Electrochemical and radical degradation pathways).[3] Link
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of (3-(Cyclopropylmethoxy)phenyl)methanamine Derivatives: Targeting Monoamine Oxidase and Dopamine Receptors
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of (3-(cyclopropylmethoxy)phenyl)methanamine derivatives and their analogs. While this specific scaffold is not extensively documented in publicly available literature, by examining structurally related compounds, we can infer its potential biological targets and build a predictive SAR framework. This document is intended for researchers, scientists, and drug development professionals interested in the design of novel central nervous system (CNS) agents.
The core structure, characterized by a methanamine moiety attached to a phenyl ring bearing a cyclopropylmethoxy group at the meta-position, combines features known to interact with key neurological targets. Our analysis of analogous compounds suggests that derivatives of this scaffold are likely to exhibit activity as inhibitors of monoamine oxidases (MAOs) and as ligands for dopamine receptors. This guide will objectively compare the performance of these related compounds, supported by experimental data from published studies, to provide a rational basis for the design and optimization of novel (3-(cyclopropylmethoxy)phenyl)methanamine derivatives.
Inferred Biological Targets and Rationale
The (3-(cyclopropylmethoxy)phenyl)methanamine scaffold contains two key pharmacophoric elements: a benzylamine core and a cyclopropylmethoxy substituent. The benzylamine motif is a well-established pharmacophore for monoamine oxidase (MAO) inhibitors, while N-substituted benzylamines are known to interact with dopamine receptors.[1][2] The cyclopropyl group, often used as a bioisostere for other functionalities, can influence potency and selectivity.[3]
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[1] Their inhibition can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized in the treatment of depression and neurodegenerative disorders like Parkinson's disease. Structurally similar aminoethyl substituted benzyl ethers have been shown to be potent and selective inhibitors of MAO-B, with the position of the ether linkage being critical for activity and selectivity.[4]
Dopamine Receptor Modulation
Dopamine receptors are G-protein coupled receptors that play a crucial role in motor control, motivation, and cognition.[5] They are primary targets for drugs used to treat psychosis, Parkinson's disease, and other neurological disorders. The affinity and selectivity of ligands for different dopamine receptor subtypes (D1-like and D2-like) are highly dependent on the substitution pattern of the aromatic ring and the nature of the N-substituents on the amine.[2][6]
Comparative Structure-Activity Relationship (SAR) Analysis
Due to the limited direct data on (3-(cyclopropylmethoxy)phenyl)methanamine derivatives, this section presents a comparative SAR analysis based on closely related analogs.
SAR of Benzylamine Analogs as MAO Inhibitors
A study on aminoethyl substituted benzyl ethers provides significant insights into the potential MAO inhibitory activity of the target scaffold.[4] The key findings are summarized below:
Table 1: SAR of Aminoethyl Substituted Benzyl Ethers as MAO Inhibitors [4]
| Compound (Substituent at meta-position) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity (MAO-A/MAO-B) |
| H | >1000 | 18 | >55 |
| 3-Cl | 110 | 0.8 | 137.5 |
| 3-Br | 130 | 0.6 | 216.7 |
| 3-I | 160 | 0.3 | 533.3 |
| 3-CH₃ | 400 | 7 | 57.1 |
| 3-OCH₃ | 500 | 12 | 41.7 |
Key Insights from the Data:
-
Positional Isomerism is Critical: Meta-substituted analogs consistently show higher selectivity for MAO-B over MAO-A. Ortho-substitution, in contrast, favors MAO-A inhibition.[4] This strongly suggests that the 3-(cyclopropylmethoxy) substitution pattern is favorable for selective MAO-B inhibition.
-
Influence of meta-Substituents: Halogen substituents at the meta-position generally lead to potent and selective MAO-B inhibition, with potency increasing with the size of the halogen (I > Br > Cl).[4] Alkyl and alkoxy groups at the meta-position also confer MAO-B selectivity, albeit with slightly lower potency compared to halogens.[4] The cyclopropylmethoxy group, being a relatively bulky ether, is expected to confer good MAO-B inhibitory activity.
Diagram: Influence of Substituent Position on MAO Isoform Selectivity
Caption: Positional impact of substituents on benzyl ethers for MAO inhibition.
SAR of Benzylamine Analogs as Dopamine Receptor Ligands
The N-substituted benzylamine core is a common feature in ligands for dopamine receptors. The nature of the N-substituent and the substitution pattern on the phenyl ring are critical for affinity and selectivity.
Table 2: Influence of N-Substitution on Dopamine D2 Receptor Affinity of 2-(4-fluoro-3-hydroxyphenyl)ethylamine Derivatives [6]
| N-Substituent | D2 Receptor Ki (nM) |
| H | 48 |
| Ethyl | 8.5 |
| n-Propyl | 12 |
| n-Propyl, 2-Phenylethyl | 1.5 |
Key Insights from the Data:
-
N-Alkylation Enhances D2 Affinity: Substitution on the nitrogen atom of the phenethylamine core generally increases affinity for the D2 receptor.[6]
-
Bulky N-Substituents are Favorable: The introduction of larger alkyl and arylalkyl groups, such as the N-propyl-N-(2-phenylethyl) group, leads to a significant increase in D2 receptor affinity.[6] This suggests that for the (3-(cyclopropylmethoxy)phenyl)methanamine scaffold, incorporating larger substituents on the amine nitrogen could be a viable strategy to enhance dopamine receptor affinity.
Diagram: General SAR Trends for Dopamine Receptor Ligands
Caption: Workflow for the in vitro MAO inhibition assay.
Radioligand Binding Assay for Dopamine D2/D3 Receptors
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes expressing human recombinant D2 or D3 receptors
-
Radioligand (e.g., [³H]spiperone)
-
Non-specific binding determinant (e.g., haloperidol or butaclamol)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
96-well plates
Procedure:
-
Prepare Solutions:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Dilute the cell membranes to the desired concentration in ice-cold assay buffer.
-
Prepare the radioligand solution at a concentration close to its Kd value.
-
-
Assay Plate Setup:
-
In a 96-well plate, set up the following in a final volume of 250 µL:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding determinant.
-
Competition: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Radioactivity Measurement:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and allow to equilibrate.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The analysis of structurally related compounds provides a strong rationale for investigating (3-(cyclopropylmethoxy)phenyl)methanamine derivatives as potential modulators of monoamine oxidases and dopamine receptors. The meta-position of the cyclopropylmethoxy group is predicted to favor selective MAO-B inhibition, a desirable profile for the treatment of Parkinson's disease. Furthermore, modifications to the N-substituent of the methanamine moiety are likely to modulate affinity and selectivity for dopamine receptor subtypes.
Future research should focus on the synthesis and systematic evaluation of a library of (3-(cyclopropylmethoxy)phenyl)methanamine derivatives. By varying the substituents on the phenyl ring and the amine nitrogen, a comprehensive SAR can be established. The experimental protocols detailed in this guide provide a robust framework for such an investigation. The insights gained from these studies will be invaluable for the development of novel CNS-active agents with improved efficacy and safety profiles.
References
- Ding, C. Z., & Silverman, R. B. (1995). Selective inhibition of monoamine oxidase B by aminoethyl substituted benzyl ethers. Journal of medicinal chemistry, 38(14), 2673–2679.
- Maryanoff, B. E., McComsey, D. F., Gardocki, J. F., Shank, R. P., & Costanzo, M. J. (1989). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives. Journal of medicinal chemistry, 32(7), 1567–1575.
- Micheli, F., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.
- Ahmad, I., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1621.
- Mathew, B., et al. (2019). SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. Scientific reports, 9(1), 5153.
- Campiani, G., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of medicinal chemistry, 43(2), 270–277.
- Karlén, A., et al. (1987). Quantitative structure-activity relationships and eudismic analyses of the presynaptic dopaminergic activity and dopamine D2 and sigma receptor affinities of 3-(3-hydroxyphenyl)piperidines and octahydrobenzo[f]quinolines. Journal of medicinal chemistry, 30(12), 2175–2181.
- Li, Y., et al. (2023). Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease. European Journal of Medicinal Chemistry, 253, 115324.
- Shobo, A., et al. (2022). Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. RSC advances, 12(43), 28219–28231.
- Zhang, Y., et al. (2022). Decoding the Structure-Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning Approaches. ChemRxiv.
- Nichols, D. E., et al. (2012). trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Beilstein journal of organic chemistry, 8, 1640–1650.
- Ring-opening of phthalimide derivatives with benzylamine: Formation of carboxamides and their pharmacological evaluation. (n.d.).
- Kim, J. H., et al. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & therapeutics, 28(6), 523–532.
- Kulkarni, S. S., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Pharmaceuticals, 16(8), 1129.
- Design and Synthesis of Substituted N,3,3-Triphenylpropanamide and 1-Benzhydryl-N-phenylazetidine-3-carboxamide Analogs and their Evaluation as Dopamine Receptor Ligands. (2023). CUNY Academic Works.
- Yeo, H. L., et al. (2013). Design, synthesis, and biological evaluation of cyclopropyl analogues of stilbene with raloxifene side chain as subtype-selective ligands for estrogen receptor. Archives of pharmacal research, 36(9), 1096–1103.
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). PubMed.
- Edmondson, D. E., & Binda, C. (2018). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC medicinal chemistry, 9(5), 675–692.
Sources
- 1. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of monoamine oxidase B by aminoethyl substituted benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academicworks.cuny.edu [academicworks.cuny.edu]
- 6. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal of (3-(Cyclopropylmethoxy)phenyl)methanamine
Topic: (3-(Cyclopropylmethoxy)phenyl)methanamine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists
Executive Safety Summary
Chemical Identity: (3-(Cyclopropylmethoxy)phenyl)methanamine Functional Class: Primary Aromatic Amine / Cyclopropyl Ether Primary Hazards: Corrosive/Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation), Aquatic Toxicity.
As a Senior Application Scientist, I cannot overstate the importance of treating this compound not merely as "organic waste," but as a High Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate . The presence of the cyclopropyl moiety introduces ring strain, and the primary amine functionality dictates strict segregation from acidic waste streams to prevent violent exothermic neutralization or the formation of stable, bioactive salts that resist degradation.
Core Directive: Incineration is the only acceptable final disposal method. Drain disposal is strictly prohibited due to the high probability of aquatic toxicity and persistence associated with substituted phenyl-amines.
Pre-Disposal Characterization & Segregation[1]
Before handling waste, you must categorize the material based on its physical state and chemical environment. Improper segregation is the leading cause of laboratory accidents involving amines.
Physicochemical Properties & Disposal Implications[1][2][3][4][5][6]
| Property | Value / Characteristic | Operational Implication |
| Basicity | Primary Amine ( | DO NOT mix with acid waste. Exothermic reaction risk. |
| Reactivity | Cyclopropyl Ring (Strained) | Avoid contact with strong Lewis acids (e.g., |
| Flammability | Organic Ether Linkage | Compatible with standard organic solvent waste streams (High BTU). |
| State | Liquid (Oil) or Low-Melting Solid | May require dissolution in solvent for transfer if viscous. |
Segregation Logic (The "Why")
-
Nitrate Incompatibility: Never dispose of this amine in waste containers containing nitrates or nitrosating agents. Secondary reactions can form nitrosamines , which are potent carcinogens.
-
Acid Separation: Mixing this amine with acid waste (e.g., HCl,
) will generate immediate heat and precipitate the salt form. While less volatile, the salt is often more water-soluble and harder to track in waste streams.
Step-by-Step Disposal Protocols
Protocol A: Pure Substance (Expired/Unused Inventory)
-
Objective: Secure packaging for high-temperature incineration.
-
Container: Original glass vial or high-density polyethylene (HDPE) bottle.
-
Labeling: Apply a hazardous waste tag immediately.[5]
-
Constituents: (3-(Cyclopropylmethoxy)phenyl)methanamine (100%).
-
Hazard Checkboxes: Toxic, Irritant, Basic (if applicable on your tag).
-
-
Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil polyethylene).
-
Bulking: Place the bagged container into a "Lab Pack" drum destined for incineration.
-
Note: Do not pour pure amine into a general 20L solvent carboy unless you are dissolving it to rinse the container.
-
Protocol B: Reaction Mixtures & Mother Liquors
-
Objective: Safe dilution and solvent compatibility.
-
Stream: Non-Halogenated Organic Waste.
-
pH Check: Ensure the waste solution is alkaline or neutral.[1] If the reaction was acidic, neutralize slowly with Sodium Bicarbonate (
) before adding to the waste container to prevent pressure buildup. -
Solvent Selection: Dissolve/dilute in combustible solvents (Ethanol, Methanol, or Acetone).
-
Reasoning: These solvents provide the high caloric value (BTU) required for efficient incineration at the waste facility.
-
-
Transfer: Pour into the Non-Halogenated waste carboy.
-
Critical: Do not fill >90% capacity. Leave headspace for vapor expansion.
-
Protocol C: Contaminated Solids (PPE, Wipes, Syringes)
-
Gross Contamination: If wipes are soaked/dripping, wring them out into the liquid waste stream (Protocol B) first.
-
Packaging: Collect in a yellow/transparent "Hazardous Solid Waste" bag.
-
Sharps: If syringes were used, they must go into a rigid Biohazard/Sharps container, regardless of whether they are "bio" waste, to prevent puncture injuries to waste handlers.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision points for disposing of (3-(Cyclopropylmethoxy)phenyl)methanamine to ensure compliance and safety.
Figure 1: Decision tree for segregating amine waste streams to ensure correct incineration protocols.
Emergency Spill Response (SOP)
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.
-
Evacuate & Ventilate: Clear the immediate area. Amines can have potent odors and respiratory effects.
-
PPE Up-Armor: Don double nitrile gloves, safety goggles, and a lab coat. If the spill is >100mL or outside a fume hood, a half-face respirator with organic vapor cartridges is recommended.
-
Containment: Use a non-combustible absorbent (vermiculite or clay).
-
Avoid: Do not use paper towels for large spills of pure amine; the high surface area can increase evaporation rates.
-
-
Neutralization (Optional but Recommended):
-
Apply a weak acid neutralizer (e.g., Citric acid powder) to the spill before absorbing if safe to do so. This converts the volatile amine into a non-volatile salt.
-
-
Collection: Scoop absorbent into a wide-mouth jar. Label as "Spill Debris - Hazardous - Amine."
-
Decontamination: Wash the surface twice with soap and water. Do not use bleach (hypochlorite) as it can react with amines to form chloramines (toxic gas).
Regulatory Compliance (RCRA)
While this specific molecule may not have a dedicated "P" or "U" list code under the US EPA Resource Conservation and Recovery Act (RCRA), it must be characterized by the generator.
-
Waste Code Assignment:
-
D001 (Ignitable): If disposed of in a flammable solvent (Flash point < 60°C).
-
D002 (Corrosive): If the pH of the aqueous waste is > 12.5.
-
Generator Knowledge: If neither applies, it must be managed as "Non-RCRA Regulated Chemical Waste" but still requires incineration due to its pharmacological potential.
-
Final Authority: Always consult your institution's Environmental Health & Safety (EHS) office before disposal. Local regulations (e.g., California Title 22) may be more deeper than federal guidelines.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5][7][8]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
Sources
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. peptide.com [peptide.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. chem.metu.edu.tr [chem.metu.edu.tr]
- 5. vumc.org [vumc.org]
- 6. fishersci.com [fishersci.com]
- 7. reed.edu [reed.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
Personal Protective Equipment (PPE) & Handling Strategy: (3-(Cyclopropylmethoxy)phenyl)methanamine
CAS: 848444-80-4 | Class: Primary Benzylamine / Ether Derivative
Executive Safety Analysis
From the Desk of the Senior Application Scientist:
Handling (3-(Cyclopropylmethoxy)phenyl)methanamine requires a safety strategy that goes beyond generic laboratory protocols. This molecule combines a primary benzylic amine with a cyclopropylmethoxy ether tail .
To ensure safety, we must address the specific chemical behavior of these functional groups:
-
The Amine Risk (Corrosivity): Primary amines (
) are basic. Upon contact with skin, they initiate saponification of membrane lipids. Unlike acid burns, which form a protective eschar (scab) that limits penetration, amine burns can penetrate deeper into tissue before pain is felt. -
The Ether Risk (Lipophilicity): The cyclopropylmethoxy group increases the molecule's lipophilicity compared to simple benzylamine. This enhances its ability to permeate the stratum corneum (outer skin layer), potentially accelerating the delivery of the corrosive amine group to the dermis.
Operational Verdict: Treat this substance as a Category 1B Skin Corrosive and a Category 1 Serious Eye Damaging Agent until specific toxicological data proves otherwise.
PPE Selection Matrix
Data based on permeation resistance for primary organic amines.
| Protection Zone | Equipment Standard | Technical Specification & Rationale |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Critical: Safety glasses are insufficient. Amines have high pH; splashes can cause permanent corneal opacity. Goggles must seal against the face to prevent vapor/liquid entry. Face shield required for volumes >100 mL. |
| Dermal (Hand) | Double Nitrile or Laminate | Inner Layer: 4 mil (0.10 mm) Nitrile (Inspection/Dexterity).Outer Layer: 5-8 mil Nitrile (Sacrificial).Rationale: Benzylamines can permeate thin latex rapidly. Double gloving provides a "breakthrough buffer" and allows immediate shedding of the outer glove upon contamination. |
| Respiratory | P100 / N95 or OV/P100 | Solid Handling: N95/P100 particulate respirator if outside a fume hood (not recommended).Solution Handling: If volatile solvents (DCM, Methanol) are used, a half-face respirator with Organic Vapor (OV) cartridges is required if fume hood airflow is compromised. |
| Body | Tyvek® Lab Coat or Apron | Standard cotton coats absorb amines, holding the corrosive against the skin. Use a chemical-resistant apron (Neoprene/PVC) or disposable Tyvek sleeves for synthesis/scale-up tasks. |
Operational Workflow: Safe Handling Protocol
Phase A: Engineering Controls (Pre-Work)
Before donning PPE, validate the Primary Engineering Control (PEC) .
-
Fume Hood: Sash height must be at the working position. Face velocity should be 80–100 fpm (0.4–0.5 m/s).
-
Airflow Check: Use a tissue strip (Kimwipe) at the sash opening to visualize inward airflow.
Phase B: Weighing & Transfer (Solid State)
The highest risk of inhalation exposure occurs during the weighing of the fine powder.
-
Static Control: Use an antistatic gun or ionizer if the powder is fluffy/electrostatic. This prevents "fly-away" particles that can land on wrists/sleeves.
-
The "Clean Hand / Dirty Hand" Rule:
-
Dirty Hand (Right): Holds the spatula and touches the chemical container.
-
Clean Hand (Left): Touches only the balance door and notebook.
-
-
Transfer: Weigh directly into a tared vial or flask. Do not use weighing boats that require a secondary pour; this doubles the risk of spillage.
Phase C: Solubilization & Synthesis
Once in solution, the risk shifts from inhalation to splash/cutaneous absorption.
-
Solvent Choice: When dissolving in halogenated solvents (e.g., Dichloromethane), permeation through nitrile gloves accelerates. Change outer gloves every 15 minutes of active handling.
-
Reaction Monitoring: When taking TLC/LCMS aliquots, use long-needle syringes to keep hands outside the immediate vertical cylinder of the flask neck.
Emergency Response & Decontamination
Scenario 1: Skin Contact
-
Immediate Action: Do not try to neutralize with vinegar or acid. The heat of neutralization can worsen the burn.
-
Protocol:
-
Flush with tepid water for 15 minutes immediately.
-
Soap is essential for amines (to remove the lipophilic residue). Use non-abrasive soap after the initial flush.
-
Seek medical attention if redness persists.
-
Scenario 2: Spills (Solid)
-
Isolate: Mark the area.
-
PPE Upgrade: Don double gloves and respiratory protection.
-
Cleanup: Do not dry sweep (creates dust). Cover with a wet paper towel (solvent-dampened) or use a HEPA vacuum designated for hazardous chemicals.
Scenario 3: Spills (Liquid/Solution)
-
Absorb: Use a universal absorbent pads or vermiculite.
-
Avoid: Do not use cellulose-based absorbents (sawdust) with concentrated amines/oxidizer mixtures, as this can be exothermic.
Waste Disposal Strategy
Compliance with RCRA and local EHS regulations is mandatory.
-
Segregation: Segregate as "Basic Organic Waste."
-
Incompatibility: NEVER mix with "Acidic Waste" or "Oxidizers" in the waste stream. The exotherm from mixing an amine with concentrated acid in a closed waste drum can cause over-pressurization and explosion.
-
Labeling: Clearly mark the tag with "(3-(Cyclopropylmethoxy)phenyl)methanamine" and the hazard flag "Corrosive/Base."
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this specific amine derivative.
Figure 1: Operational safety workflow for handling lipophilic benzylamines. Note the critical engineering check before PPE donning.
References & Authority
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4430239, Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine (Structural Analog). Retrieved from [Link]
-
Note: Cited for structural analog hazard extrapolation (Benzylamine class properties).
-
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Hazards. United States Department of Labor.[1] Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]
-
-
Source for CAS verification and specific substance identification.
-
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
